molecular formula C15H22N2O2 B2417511 tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate CAS No. 1784632-92-3

tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate

Cat. No.: B2417511
CAS No.: 1784632-92-3
M. Wt: 262.353
InChI Key: ISYVSMIGONLKRY-UHFFFAOYSA-N
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Description

tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate: is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific biological pathways or diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the formulation of advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

  • tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate
  • tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
  • tert-Butyl (1,2,3,4-tetrahydroquinolin-2-yl)carbamate

Comparison: Compared to these similar compounds, tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate is unique due to the position of the substituent on the quinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYVSMIGONLKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2CCCNC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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